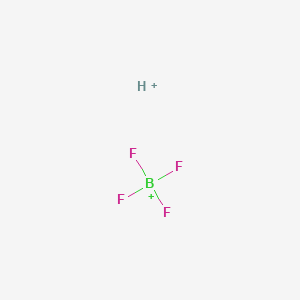

Hydrogen tetrafluoroboranium

Description

Hydrogen tetrafluoroboranium, also referred to as hydrogen tetrafluoroborate ([H⁺][BF₄⁻]), is an ionic compound consisting of a hydrogen cation (H⁺) and a tetrafluoroborate anion (BF₄⁻). Its molecular formula is HBF₄, and its InChI key is ODGCEQLVLXJUCC-UHFFFAOYSA-O . This compound is recognized for its strong acidic properties and is often used in catalysis, electroplating, and organic synthesis. The tetrafluoroborate anion is tetrahedral, with boron at the center bonded to four fluorine atoms, contributing to its stability and weak coordinating nature .

Propriétés

Formule moléculaire |

BF4H+2 |

|---|---|

Poids moléculaire |

87.82 g/mol |

Nom IUPAC |

hydron;tetrafluoroboranium |

InChI |

InChI=1S/BF4/c2-1(3,4)5/q+1/p+1 |

Clé InChI |

VHFZZKJMWZJWCT-UHFFFAOYSA-O |

SMILES canonique |

[H+].[B+](F)(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le tétrafluoroborate d'hydrogène peut être synthétisé par réaction du trifluorure de bore (BF3) avec l'acide fluorhydrique (HF). La réaction a généralement lieu en milieu aqueux, ce qui conduit à la formation de H[BF4]. La réaction est la suivante : [ \text{BF}3 + \text{HF} \rightarrow \text{H[BF}_4\text{]} ]

Méthodes de production industrielle : La production industrielle du tétrafluoroborate d'hydrogène implique la réaction à grande échelle du trifluorure de bore avec l'acide fluorhydrique dans des réacteurs spécialisés. Le processus est soigneusement contrôlé pour garantir la pureté et la concentration du produit final. Les conditions réactionnelles impliquent généralement des températures autour de 250°C {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions : Le tétrafluoroborate d'hydrogène subit diverses réactions chimiques, notamment :

Oxydation : Il peut agir comme un oxydant dans certaines réactions.

Réduction : Il peut être réduit pour former d'autres composés contenant du bore.

Substitution : Il peut participer à des réactions de substitution, où l'ion tétrafluoroborate est remplacé par d'autres anions.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants incluent l'oxygène et le chlore.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) sont utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium (NaOH) peuvent faciliter les réactions de substitution.

Principaux produits formés :

Oxydation : Oxydes et fluorures de bore.

Réduction : Hydrures de bore.

Substitution : Divers sels de borate

4. Applications de la recherche scientifique

Le tétrafluoroborate d'hydrogène a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme catalyseur en synthèse organique, en particulier dans les réactions d'alkylation et de polymérisation.

Biologie : Il est utilisé dans l'étude des mécanismes enzymatiques et du repliement des protéines.

Médecine : Il est utilisé dans le développement de certains produits pharmaceutiques et agents diagnostiques.

Industrie : Il est utilisé dans la production de composés de bore de haute pureté et comme électrolyte dans les cellules électrochimiques .

5. Mécanisme d'action

Le mécanisme d'action du tétrafluoroborate d'hydrogène implique sa forte acidité et sa capacité à donner des protons. Il interagit avec diverses cibles moléculaires, y compris les enzymes et les protéines, en protonant des groupes fonctionnels spécifiques. Cette protonation peut modifier la structure et la fonction des molécules cibles, conduisant à des changements dans leur activité et leur comportement .

Composés similaires :

Acide fluoroborique (H[BF4]) : Structure et propriétés similaires, mais existe généralement sous forme de solution dans l'eau ou d'autres solvants.

Acide hexafluorophosphorique (H[PF6]) : Un autre acide fort avec des applications similaires en catalyse et en électrochimie.

Acide trifluorométhanesulfonique (CF3SO3H) : Connu pour sa forte acidité et son utilisation en synthèse organique

Unicité : Le tétrafluoroborate d'hydrogène est unique en raison de sa combinaison de forte acidité et de stabilité. Contrairement à certains autres acides forts, il ne présente pas de risques d'oxydation importants, ce qui le rend plus sûr à manipuler dans divers milieux industriels et de laboratoire .

Applications De Recherche Scientifique

Hydrogen tetrafluoroboranium has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in alkylation and polymerization reactions.

Biology: It is employed in the study of enzyme mechanisms and protein folding.

Medicine: It is used in the development of certain pharmaceuticals and diagnostic agents.

Industry: It is utilized in the production of high-purity boron compounds and as an electrolyte in electrochemical cells .

Mécanisme D'action

The mechanism of action of hydrogen tetrafluoroboranium involves its strong acidity and ability to donate protons. It interacts with various molecular targets, including enzymes and proteins, by protonating specific functional groups. This protonation can alter the structure and function of the target molecules, leading to changes in their activity and behavior .

Comparaison Avec Des Composés Similaires

Structural and Compositional Similarities

All tetrafluoroborate compounds share the BF₄⁻ anion but differ in their cationic counterparts. Key examples include:

Physical and Chemical Properties

- Acidity: HBF₄ is a strong acid (pKa ≈ −0.4), while its salts (e.g., KBF₄) are neutral .

- Solubility: HBF₄: Soluble in polar solvents (water, ethanol). KBF₄: Highly water-soluble (33 g/100 mL at 20°C) . Organoammonium salts (e.g., N(C₂H₅)₄⁺BF₄⁻): Soluble in organic solvents like acetonitrile .

- Thermal Stability: KBF₄ decomposes at >500°C, whereas organometallic salts like ferrocenium tetrafluoroborate degrade at lower temperatures (~200°C) .

Key Research Findings

- Anion Stability: The BF₄⁻ anion’s inertness makes it ideal for non-coordinating electrolytes, as seen in tetraethylammonium tetrafluoroborate .

- Synthetic Utility: Trimethyloxonium tetrafluoroborate’s methylating efficiency surpasses traditional agents like methyl iodide in certain reactions .

Q & A

Basic: What are the recommended safety protocols for handling hydrogen tetrafluoroboranium in laboratory settings?

This compound (HBF₄) requires stringent safety measures due to its corrosive nature and acute toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Wear acid-resistant gloves, lab coats, and safety goggles. Use face shields during bulk handling .

- Ventilation: Operate in fume hoods to avoid inhalation of vapors or dust .

- Spill Management: Neutralize spills with alkaline materials (e.g., sodium bicarbonate) and avoid direct contact. Collect residues using non-reactive tools .

- Storage: Keep in airtight, corrosion-resistant containers away from moisture and incompatible substances (e.g., strong bases) .

Basic: What synthetic routes are commonly employed to prepare this compound?

HBF₄ is typically synthesized via:

-

Acid-Base Reaction: Reacting boric acid (H₃BO₃) with hydrofluoric acid (HF) under controlled conditions:

This reaction requires cooling and inert atmosphere due to HF’s volatility .

-

Metathesis: Salts like NaBF₄ may be treated with strong acids (e.g., H₂SO₄) to liberate HBF₄ .

Purification: Distillation under reduced pressure or recrystallization in anhydrous solvents ensures high purity .

Basic: Which spectroscopic and computational methods are effective for characterizing this compound?

- NMR Spectroscopy: ¹¹B NMR reveals the tetrahedral [BF₄]⁻ structure (δ ≈ -1.5 ppm in aqueous solutions) .

- IR Spectroscopy: B-F stretching vibrations appear at \sim1,080 cm⁻¹ and \sim530 cm⁻¹ .

- X-ray Diffraction (XRD): Determines crystal structure and anion geometry .

- Computational Predictions: While ACD/Labs Percepta lacks predicted properties for HBF₄, DFT calculations (e.g., Gaussian) model its electronic structure and reactivity .

Advanced: How can researchers resolve contradictions between experimental and computational data on this compound’s reactivity?

Discrepancies often arise in:

- Acid Strength: Experimental pKa values (\sim0.5) may conflict with theoretical models due to solvent effects. Validate computations using implicit solvation models (e.g., COSMO-RS) .

- Reaction Pathways: Compare kinetic data (e.g., Arrhenius plots) with transition-state simulations (e.g., NEB method) .

Methodology: Cross-validate with multiple techniques (e.g., cyclic voltammetry for redox behavior) and benchmark against analogs like NH₄BF₄ .

Advanced: What experimental designs are optimal for studying this compound’s role in facilitating charge-transfer complexes?

- Donor-Acceptor Systems: Combine HBF₄ with aromatic donors (e.g., pyridine) in anhydrous solvents. Monitor complexation via UV-Vis spectroscopy (shift in λmax) .

- Thermodynamic Analysis: Use isothermal titration calorimetry (ITC) to quantify binding constants and ΔG .

- Crystallography: Co-crystallize HBF₄ with donors to resolve intermolecular interactions .

Advanced: How does this compound’s stability vary under different temperature and humidity conditions?

- Thermal Stability: TGA-DSC analysis shows decomposition >200°C, releasing BF₃ and HF. Kinetic studies (Kissinger method) determine activation energy .

- Humidity Sensitivity: Exposure to H₂O hydrolyzes [BF₄]⁻ to HF and B(OH)₃. Use Karl Fischer titration to quantify moisture content in stored samples .

Mitigation: Store under inert gas (Ar/N₂) with desiccants (molecular sieves) .

Advanced: What mechanistic insights support this compound’s use as a catalyst in Friedel-Crafts alkylation?

HBF₄ acts as a Lewis acid catalyst by:

- Activation of Electrophiles: Coordinate with alkyl halides (e.g., R-X) to generate carbocations.

- Anion Stabilization: The weakly coordinating [BF₄]⁻ anion stabilizes intermediates without poisoning the catalyst .

Kinetic Studies: Monitor reaction rates via GC-MS under varying [HBF₄] to establish rate laws .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.